molecular formula C14H12FNO4S B6411085 6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261914-99-1

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411085
CAS No.: 1261914-99-1
M. Wt: 309.31 g/mol
InChI Key: FGDRUITUJIWMCG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methylsulfonylamino group attached to a benzoic acid core. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRUITUJIWMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692072
Record name 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-99-1
Record name 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine to form the methylsulfonylamino group.

    Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylamino group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the fluorine atom or the benzoic acid moiety, potentially leading to defluorination or reduction of the carboxylic acid group.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Defluorinated compounds or reduced carboxylic acids.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom and methylsulfonylamino group can enhance binding affinity and specificity to molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a bromine atom and trifluoromethyl group instead of a methylsulfonylamino group.

    2-Amino-6-fluorobenzoic acid: Contains an amino group instead of a methylsulfonylamino group.

Uniqueness: 6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulfonylamino group, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific applications in research and industry.

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